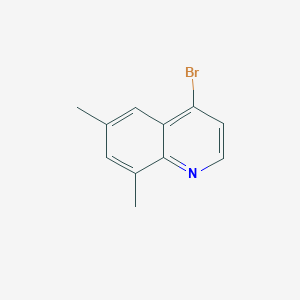

4-Bromo-6,8-dimethylquinoline

Description

BenchChem offers high-quality 4-Bromo-6,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBZJDNCFXOLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653685 | |

| Record name | 4-Bromo-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-36-5 | |

| Record name | 4-Bromo-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-6,8-dimethylquinoline

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 4-Bromo-6,8-dimethylquinoline, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals. We will explore the strategic rationale behind the selected synthetic pathway, delve into the reaction mechanisms, and provide a step-by-step experimental procedure designed for reproducibility and high yield. The synthesis is approached via a robust two-step sequence: the construction of the 6,8-dimethylquinolin-4-ol core using the Gould-Jacobs reaction, followed by a targeted bromination of the 4-position. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating protocol.

Introduction and Strategic Overview

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous pharmaceuticals with diverse biological activities.[1] The specific substitution pattern of 4-Bromo-6,8-dimethylquinoline makes it a valuable intermediate for creating complex molecular architectures through cross-coupling reactions at the C4 position. The primary challenge in its synthesis lies in achieving precise regiochemical control of the substituents on the quinoline ring.

Two primary retrosynthetic strategies can be envisioned:

-

Late-Stage Bromination: Construction of the 6,8-dimethylquinoline core followed by bromination. This approach is often hampered by poor regioselectivity in the electrophilic substitution of the pre-formed quinoline ring.

-

Early-Stage Functionalization: Building the quinoline ring from a precursor that already contains a functional group at the C4 position (or a precursor to it). This strategy offers superior control over the final substitution pattern.

This guide focuses on the second, more robust strategy. We will utilize the Gould-Jacobs reaction to construct a 6,8-dimethylquinolin-4-ol intermediate, which is then efficiently converted to the target 4-bromo derivative. This pathway is chosen for its high regioselectivity and reliance on well-established, high-yielding transformations.

Recommended Synthetic Pathway: A Two-Step Approach

The optimal synthesis is achieved through a logical sequence beginning with the formation of the quinoline ring system, followed by the installation of the bromo group.

Caption: High-level workflow for the synthesis of 4-Bromo-6,8-dimethylquinoline.

Step 1: Synthesis of 6,8-Dimethylquinolin-4-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives.[1][2] It proceeds through an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermally induced cyclization.[2][3]

Mechanistic Insight

The reaction begins with a nucleophilic attack by the nitrogen of 2,4-dimethylaniline on the electron-deficient carbon of diethyl ethoxymethylenemalonate, leading to the substitution of the ethoxy group. The resulting intermediate then undergoes a thermal, 6-electron electrocyclization. This step is typically the rate-determining and requires high temperatures. Subsequent tautomerization yields the stable 4-hydroxyquinoline aromatic system. While the full sequence involves saponification and decarboxylation if starting from the malonic ester, the cyclization to the 4-oxo (tautomer of 4-hydroxy) form is the key ring-forming step.

Caption: Simplified mechanism of the Gould-Jacobs quinoline synthesis.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2,4-Dimethylaniline | 121.18 | 50 | 6.06 g (6.3 mL) |

| Diethyl ethoxymethylenemalonate | 216.23 | 55 (1.1 eq) | 11.9 g (11.3 mL) |

| Diphenyl ether (solvent) | 170.21 | - | 50 mL |

Procedure:

-

Initial Condensation: To a 250 mL three-necked flask equipped with a magnetic stirrer and a condenser, add 2,4-dimethylaniline (50 mmol) and diethyl ethoxymethylenemalonate (55 mmol).

-

Heating: Heat the mixture in an oil bath at 130-140°C for 2 hours. During this time, ethanol will be evolved as the condensation reaction proceeds. The reaction can be monitored by TLC for the consumption of the aniline.

-

Cyclization: Add 50 mL of preheated diphenyl ether to the reaction mixture. Increase the temperature of the oil bath to 250-260°C and maintain vigorous stirring. The cyclization is typically complete within 30-45 minutes.[3]

-

Work-up and Isolation: Cool the reaction mixture to below 100°C and carefully pour it into 200 mL of hexane with stirring. The product will precipitate as a solid.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with hexane (3 x 50 mL) to remove the diphenyl ether solvent. The crude 6,8-dimethylquinolin-4-ol can be further purified by recrystallization from ethanol or a mixture of DMF and water to yield an off-white to pale yellow solid.

Expected Yield: 75-85%

Step 2: Synthesis of 4-Bromo-6,8-dimethylquinoline

The conversion of the 4-hydroxy group to a 4-bromo group is a critical step. Direct bromination with Br₂ is ineffective for this transformation. Instead, reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are employed in a halogen exchange reaction.[4] This method is highly efficient for converting 4-quinolinols to their corresponding 4-bromoquinolines.

Mechanistic Insight

The hydroxyl group of the quinolinol acts as a nucleophile, attacking the electrophilic phosphorus atom of the brominating agent (e.g., PBr₃). This forms a good leaving group (a phosphite ester derivative). A bromide ion, generated from the reagent, then acts as a nucleophile, attacking the C4 position and displacing the leaving group in an SNAr-type mechanism, yielding the final product.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-6,8-dimethylquinoline

Introduction

4-Bromo-6,8-dimethylquinoline is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of a bromine atom and two methyl groups to the quinoline ring system can significantly influence its physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile. Bromine substitution, for instance, can enhance binding affinities to target proteins and is a common strategy in the design of bioactive molecules[1].

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-Bromo-6,8-dimethylquinoline. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from structurally related analogs and established scientific principles to offer a robust predictive profile. Furthermore, detailed, field-proven experimental protocols for the determination of these key properties are provided to empower researchers in their drug discovery and development endeavors.

Molecular Structure and Identity

A clear understanding of the molecular structure is fundamental to predicting and interpreting its chemical behavior.

Caption: Chemical structure of 4-Bromo-6,8-dimethylquinoline.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4-Bromo-6,8-dimethylquinoline. Where experimental data is unavailable, values are predicted based on computational models and data from analogous structures.

| Property | Predicted Value | Comments and Comparative Insights |

| Molecular Formula | C₁₁H₁₀BrN | Based on chemical structure. |

| Molecular Weight | 236.11 g/mol | Calculated from the molecular formula[3]. |

| Appearance | White to off-white or brown solid | Predicted based on related bromo-methyl-quinolines which are often crystalline powders or solids[4]. |

| Melting Point | 90-110 °C (Predicted) | The melting point of 6-Bromo-4-methylquinoline is reported as 92.5-101.5°C[4]. The additional methyl group in the 8-position may slightly alter the crystal lattice energy and thus the melting point. |

| Boiling Point | > 300 °C (Predicted) | High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, ethanol, chloroform) | The hydrophobic quinoline core and the bromine atom suggest low aqueous solubility. Solubility in DMSO is a common characteristic for compounds in drug discovery for initial screening[5][6]. |

| pKa (Predicted) | 2.5 - 4.0 | The quinoline nitrogen is basic. The electron-withdrawing effect of the bromine atom is expected to lower the pKa compared to unsubstituted quinoline. |

| LogP (Predicted) | 3.5 - 4.5 | The presence of the bromine and two methyl groups increases the lipophilicity of the molecule. For comparison, the XLogP3-AA for 7-Bromo-4,6-dimethylquinoline is 3.6[3]. |

Experimental Protocols for Physicochemical Characterization

The following section details standardized, reliable protocols for the experimental determination of the key physicochemical properties of 4-Bromo-6,8-dimethylquinoline.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities will lead to a depressed and broader melting point range[7].

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline 4-Bromo-6,8-dimethylquinoline is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a 1-2 mm column of the compound is packed at the sealed end[7][8].

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer[9].

-

Initial Determination: A rapid heating rate is used to get an approximate melting point range.

-

Accurate Determination: The apparatus is cooled, and a fresh sample is heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the approximate melting point[10].

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range[7][9].

Caption: Workflow for melting point determination.

Solubility Assessment

Rationale: Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility[5][11]. Kinetic and thermodynamic solubility assays provide complementary information for different stages of drug discovery[6][12].

Methodology: Kinetic Solubility Assay (High-Throughput Screening)

-

Stock Solution Preparation: A stock solution of 4-Bromo-6,8-dimethylquinoline is prepared in dimethyl sulfoxide (DMSO), typically at a concentration of 10 mg/mL[5].

-

Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate[13].

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours)[12].

-

Precipitate Detection: The formation of a precipitate is detected by measuring the light scattering (nephelometry) or by UV absorbance after filtration to remove undissolved particles[13].

-

Solubility Calculation: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Methodology: Thermodynamic (Equilibrium) Solubility - Shake-Flask Method

-

Sample Preparation: An excess amount of solid 4-Bromo-6,8-dimethylquinoline is added to vials containing a known volume of the desired aqueous buffer[11].

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached[11][13].

-

Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution[11].

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Spectroscopic data provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming the connectivity of atoms and the substitution pattern on the quinoline ring.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (quinoline ring): Signals are expected in the range of 7.0-9.0 ppm, exhibiting characteristic splitting patterns (doublets, doublets of doublets) due to coupling between adjacent protons.

-

Methyl Protons (-CH₃): Two distinct singlets are expected, likely in the range of 2.0-3.0 ppm.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference, appearing as a sharp singlet at 0.0 ppm[14].

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: 5-25 mg of 4-Bromo-6,8-dimethylquinoline is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial[15][16]. The choice of solvent is crucial as it must dissolve the compound without showing interfering signals in the proton spectrum[14][17].

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter, which can degrade spectral quality[17].

-

Internal Standard: A small amount of an internal standard like TMS is added for chemical shift referencing[15].

-

Data Acquisition: The NMR tube is placed in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, tuning the probe, and acquiring the spectrum[16].

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorptions:

-

C=C and C=N stretching (aromatic ring): 1600-1450 cm⁻¹

-

C-H stretching (aromatic and methyl): 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹

-

C-Br stretching: 700-500 cm⁻¹

Mass Spectrometry (MS)

Rationale: Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M) and one for the molecule with the ⁸¹Br isotope (M+2)[18].

Potential Applications in Drug Development

The physicochemical properties of 4-Bromo-6,8-dimethylquinoline suggest its potential as a scaffold in medicinal chemistry. Its lipophilic nature may facilitate penetration of cell membranes, a desirable trait for targeting intracellular proteins. The quinoline core is associated with a wide range of biological activities, and this specific substitution pattern could be explored for applications in:

-

Anticancer Agents: Many quinoline derivatives exhibit antiproliferative activity against various cancer cell lines. The bromo and methyl substituents can be tailored to optimize binding to specific kinase or enzyme targets[19].

-

Antimicrobial Agents: The quinolone scaffold is the basis for a major class of antibiotics[2].

-

Antiparasitic Agents: Bromo-substituted quinolines have shown potential as antitrypanosomal agents[2].

Conclusion

This technical guide provides a comprehensive, albeit largely predictive, overview of the physicochemical properties of 4-Bromo-6,8-dimethylquinoline. The provided experimental protocols offer a clear and validated pathway for researchers to determine these properties empirically. A thorough understanding and experimental validation of these characteristics are paramount for advancing this and similar molecules through the drug discovery pipeline, from initial screening to lead optimization and preclinical development.

References

- Organic Laboratory Techniques 4.1. Melting Point. (n.d.).

- Experiment (1) Determination of Melting Points. (2021, September 19).

- Determination of Melting Point. (n.d.). Clarion University.

-

Determination of Melting Point of an Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Solubility Test. (n.d.). AxisPharm. Retrieved from [Link]

- Experiment 1 - Melting Points. (n.d.).

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

- How to Prepare Samples for NMR. (n.d.).

-

How to Prepare Samples for NMR. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

- 6,8-Dibromoquinoline. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668.

-

7-Bromo-4,6-dimethylquinoline. (n.d.). PubChem. Retrieved from [Link]

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). ACS Omega.

-

Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

Sources

- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 7-Bromo-4,6-dimethylquinoline | C11H10BrN | CID 164087750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-4-methylquinoline, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Bromo-6,8-dimethylquinoline (CAS No. 1070879-36-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6,8-dimethylquinoline, a substituted quinoline of significant interest for synthetic and medicinal chemistry. While specific literature on this exact molecule is emerging, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We present a detailed, field-proven protocol for its synthesis via the Friedländer annulation, a cornerstone of quinoline chemistry. Furthermore, this guide provides an expert-predicted spectroscopic profile, including ¹H NMR, ¹³C NMR, and mass spectrometry data, to aid in the identification and characterization of this compound. The reactivity of the 4-bromo substituent is also discussed, highlighting its potential as a versatile synthetic handle for the development of novel molecular entities in drug discovery and materials science.

Introduction: The Quinoline Scaffold and the Significance of 4-Bromo-6,8-dimethylquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties.

4-Bromo-6,8-dimethylquinoline (Figure 1) is a halogenated derivative that presents a unique combination of features. The dimethyl substitution on the benzene ring can enhance lipophilicity and modulate metabolic stability, while the bromine atom at the 4-position serves as a key functional group for further chemical modifications. This "handle" is particularly amenable to a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments and the rapid generation of compound libraries for biological screening.[3]

Figure 1. Chemical Structure of 4-Bromo-6,8-dimethylquinoline

This guide will provide a detailed exploration of a proposed synthetic route to this molecule, its expected analytical characteristics, and its potential as a building block in modern chemical research.

Proposed Synthesis via Friedländer Annulation

The Friedländer synthesis is a classical and highly efficient method for the construction of the quinoline ring system.[1][4][5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[6] For the synthesis of 4-Bromo-6,8-dimethylquinoline, a logical and experimentally sound approach is the reaction of 2-amino-3,5-dimethylbenzaldehyde with a 2-bromo-1,1-diethoxyethane, which serves as a synthetic equivalent of bromoacetaldehyde.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-Bromo-6,8-dimethylquinoline points to the disconnection of the pyridine ring, leading back to a substituted 2-aminobenzaldehyde and a two-carbon component that will form the C2 and C3 positions of the quinoline ring. The bromine at the 4-position suggests the use of a bromo-substituted acetaldehyde equivalent.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with each step designed to be monitored by standard analytical techniques to ensure the reaction is proceeding as expected before moving to the subsequent step.

Materials:

-

2-Amino-3,5-dimethylbenzaldehyde

-

2-Bromo-1,1-diethoxyethane

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (10% w/v)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3,5-dimethylbenzaldehyde (1.0 eq) in absolute ethanol.

-

Addition of Reagents: To this solution, add 2-bromo-1,1-diethoxyethane (1.2 eq) followed by a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops). The acid catalyzes the in-situ formation of the reactive bromoacetaldehyde.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Extraction: To the residue, add ethyl acetate and a 10% sodium hydroxide solution to neutralize the acid and extract the product into the organic layer. Separate the layers and extract the aqueous layer again with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Characterization: The purified fractions containing the product should be combined, and the solvent evaporated to yield 4-Bromo-6,8-dimethylquinoline as a solid. The structure and purity should be confirmed by NMR and mass spectrometry.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for 4-Bromo-6,8-dimethylquinoline, the following data is predicted based on the analysis of structurally similar compounds and established principles of NMR and mass spectrometry.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | d, J ≈ 4.5 Hz | 1H | H-2 |

| ~7.85 | s | 1H | H-5 |

| ~7.50 | d, J ≈ 4.5 Hz | 1H | H-3 |

| ~7.40 | s | 1H | H-7 |

| ~2.60 | s | 3H | 8-CH₃ |

| ~2.50 | s | 3H | 6-CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2 |

| ~148.5 | C-8a |

| ~138.0 | C-6 |

| ~135.0 | C-8 |

| ~130.0 | C-4a |

| ~128.5 | C-5 |

| ~125.0 | C-7 |

| ~122.0 | C-3 |

| ~120.0 | C-4 |

| ~21.0 | 6-CH₃ |

| ~18.0 | 8-CH₃ |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

| m/z | Relative Intensity (%) | Assignment |

| 235 | ~100 | [M]⁺ (with ⁷⁹Br) |

| 237 | ~98 | [M+2]⁺ (with ⁸¹Br) |

| 156 | Variable | [M-Br]⁺ |

| 141 | Variable | [M-Br-CH₃]⁺ |

Potential Applications in Research and Development

The structure of 4-Bromo-6,8-dimethylquinoline makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Suzuki and Other Cross-Coupling Reactions

The C4-Br bond is activated towards palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at this position, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This versatility is a powerful tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinoline nitrogen can activate the C4 position for nucleophilic aromatic substitution, particularly if further activating groups are present on the ring. This provides an alternative route to introduce nucleophiles at this position.

Analogs for Anticancer and Antimicrobial Research

Given that many substituted quinolines exhibit potent anticancer and antimicrobial activities, derivatives of 4-Bromo-6,8-dimethylquinoline are promising candidates for screening in these therapeutic areas.[7][9] The dimethyl substitution pattern may confer a unique pharmacological profile compared to other quinoline analogs.

Conclusion

4-Bromo-6,8-dimethylquinoline is a strategically important building block for chemical synthesis. While direct experimental data for this compound is not yet widely available in the public domain, this guide provides a robust and scientifically grounded framework for its synthesis and characterization. The proposed Friedländer synthesis protocol is based on a well-established and reliable reaction, and the predicted spectroscopic data offers a solid basis for its identification. The versatile reactivity of the 4-bromo substituent opens up a multitude of possibilities for the creation of novel and potentially bioactive molecules. It is our hope that this technical guide will serve as a valuable resource for researchers and accelerate the exploration of the chemical and biological properties of this promising compound.

References

-

Wikipedia. (2023). Friedländer synthesis. In Wikipedia. Retrieved from [Link]

- Marella, A., et al. (2013). Quinoline: A versatile scaffold. Journal of the Saudi Chemical Society, 17(3), 237-248.

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4099. Retrieved from [Link]

-

Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(19), 16735-16749. Retrieved from [Link]

-

Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. (2021). Molecules, 26(9), 2722. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-4,6-dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. 7-Bromo-4,6-dimethylquinoline | C11H10BrN | CID 164087750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Bromo-6,8-dimethylquinoline: An In-depth Technical Guide

Introduction

4-Bromo-6,8-dimethylquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of natural products and synthetic compounds, exhibiting diverse biological activities. The precise structural elucidation of such derivatives is paramount for researchers in medicinal chemistry and drug development to establish structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-6,8-dimethylquinoline, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages predictive models and established spectroscopic principles to present an authoritative interpretation of its spectral characteristics.

The structure of 4-Bromo-6,8-dimethylquinoline, with CAS number 1070879-36-5, forms the basis for the spectral predictions and interpretations discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be elucidated.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

A robust protocol for acquiring high-quality NMR data for a solid sample like 4-Bromo-6,8-dimethylquinoline is crucial for accurate structural analysis.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Bromo-6,8-dimethylquinoline.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Spectrometer Setup and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

The spectrometer must be properly tuned and the magnetic field shimmed to optimize resolution and line shape.

-

For ¹H NMR, a standard pulse sequence is used. Key acquisition parameters include a spectral width covering the expected range of proton signals (typically 0-12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Predicted ¹H NMR Spectrum of 4-Bromo-6,8-dimethylquinoline

The predicted ¹H NMR spectrum of 4-Bromo-6,8-dimethylquinoline in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.7 | Doublet | 1H |

| H-3 | ~7.5 | Doublet | 1H |

| H-5 | ~7.8 | Singlet | 1H |

| H-7 | ~7.4 | Singlet | 1H |

| 6-CH₃ | ~2.5 | Singlet | 3H |

| 8-CH₃ | ~2.7 | Singlet | 3H |

Interpretation:

-

Aromatic Protons: The protons on the quinoline ring system will appear in the downfield region (typically 7.0-9.0 ppm). H-2 is expected to be the most deshielded proton due to its proximity to the electronegative nitrogen atom. The coupling between H-2 and H-3 will result in doublets for these signals. H-5 and H-7 are predicted to be singlets as they lack adjacent protons for coupling.

-

Methyl Protons: The two methyl groups at positions 6 and 8 will appear as sharp singlets in the upfield region of the aromatic spectrum, as they are not coupled to any other protons. The slight difference in their chemical shifts is due to their different positions on the benzene ring portion of the quinoline core.

Predicted ¹³C NMR Spectrum of 4-Bromo-6,8-dimethylquinoline

The proton-decoupled ¹³C NMR spectrum is predicted to show eleven distinct signals, one for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~140 |

| C-4a | ~148 |

| C-5 | ~128 |

| C-6 | ~137 |

| C-7 | ~125 |

| C-8 | ~135 |

| C-8a | ~127 |

| 6-CH₃ | ~21 |

| 8-CH₃ | ~18 |

Interpretation:

-

Quaternary Carbons: The carbon atom bearing the bromine (C-4) will be significantly influenced by the halogen's electronic effects. The other quaternary carbons (C-4a, C-6, C-8, and C-8a) will have chemical shifts determined by their position within the fused ring system.

-

Methine Carbons: The chemical shifts of the CH carbons (C-2, C-3, C-5, and C-7) are influenced by their proximity to the nitrogen atom and the substituents.

-

Methyl Carbons: The carbons of the two methyl groups will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample

Thin Film Method:

-

Dissolve a small amount (1-2 mg) of 4-Bromo-6,8-dimethylquinoline in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Expected IR Absorption Bands for 4-Bromo-6,8-dimethylquinoline

The IR spectrum of 4-Bromo-6,8-dimethylquinoline is expected to show characteristic absorption bands for the aromatic system and the C-Br bond.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 2980-2850 | Methyl C-H stretch | Medium-Weak |

| 1620-1580 | C=C and C=N stretching (quinoline ring) | Strong-Medium |

| 1500-1400 | Aromatic ring skeletal vibrations | Strong-Medium |

| 850-750 | C-H out-of-plane bending | Strong |

| ~600 | C-Br stretch | Medium-Weak |

Interpretation:

-

The presence of the quinoline ring is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the strong C=C and C=N stretching bands in the 1620-1400 cm⁻¹ region.[1][2]

-

The methyl groups will give rise to C-H stretching absorptions just below 3000 cm⁻¹.

-

The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 600 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.

-

The sample is vaporized by heating.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum of 4-Bromo-6,8-dimethylquinoline

The EI mass spectrum of 4-Bromo-6,8-dimethylquinoline will provide key information for its identification.

| m/z Value | Proposed Fragment | Interpretation |

| 235/237 | [C₁₁H₁₀BrN]⁺ | Molecular ion (M⁺) peak with a characteristic 1:1 intensity ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

| 156 | [M - Br]⁺ | Loss of the bromine radical. |

| 141 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl radical from the [M - Br]⁺ fragment. |

| 128 | [C₁₀H₈]⁺ | Possible fragmentation involving loss of HCN and a methyl group. |

Interpretation:

-

Molecular Ion Peak: The most critical piece of information is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[3] This provides definitive evidence for the presence of one bromine atom in the molecule. The calculated monoisotopic mass for C₁₁H₁₀⁷⁹BrN is 235.000, and for C₁₁H₁₀⁸¹BrN is 236.998.

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely begin with the loss of the bromine atom, which is a relatively good leaving group, to form a stable cation at m/z 156. Further fragmentation may involve the loss of a methyl group or rearrangement of the quinoline ring.

Conclusion

References

- BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

-

MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(15), 4995. [Link]

-

PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]

-

ChemSynthesis. (2025). 4-bromo-6,8-difluoroquinoline. Retrieved from [Link]

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

Sources

- 1. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 2. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of the 4-Bromoquinoline Scaffold

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromoquinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial agents like chloroquine and mefloquine. The introduction of a bromine atom at the 4-position transforms the quinoline nucleus into a versatile synthetic intermediate. The inherent electronic properties of the quinoline ring, combined with the reactivity of the carbon-bromine bond, open up a vast chemical space for the synthesis of novel derivatives. This guide provides a comprehensive overview of the primary reaction pathways involving the bromine atom at the C4 position of the quinoline ring, focusing on the mechanistic underpinnings, practical experimental considerations, and the factors that govern reaction outcomes.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the quinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic influence of the ring's nitrogen atom.

Mechanistic Rationale: The Role of the Quinoline Nitrogen

Unlike typical aryl halides, 4-bromoquinoline undergoes SNAr reactions under relatively mild conditions. The reaction proceeds via a two-step addition-elimination mechanism.[1][2] The key to this reactivity lies in the ability of the electron-withdrawing quinoline nitrogen to stabilize the negatively charged intermediate, known as a Meisenheimer complex, formed during the initial nucleophilic attack.[3]

The rate-determining step is the initial attack of the nucleophile on the electron-deficient C4 carbon. The resulting intermediate's negative charge is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. This stabilization lowers the activation energy of the reaction compared to an analogous reaction on a simple bromobenzene ring.[4] The subsequent, faster step involves the expulsion of the bromide leaving group to restore aromaticity. The presence of additional electron-withdrawing groups on the quinoline ring, particularly at the 5- or 7-positions, can further enhance this reactivity.[5]

Caption: The Addition-Elimination mechanism for SNAr at the C4 position of quinoline.

Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

The synthesis of 4-aminoquinolines is a common application of the SNAr reaction, often used in the development of antimalarial drugs.[6][7]

Reaction: 4-Bromo-7-chloroquinoline with Piperidine

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-7-chloroquinoline (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent: Add dimethylformamide (DMF) as the solvent to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Conditions: Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position is an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle.[8][9]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling 4-bromoquinoline with an organoboron reagent, such as a boronic acid or ester.[10]

Causality: The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[10] The choice of ligand is critical; phosphine ligands like PPh₃ or more electron-rich, bulky ligands can improve catalyst stability and turnover.[11]

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | >90 | [11] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [12] |

| 3 | Thiophen-2-ylboronic acid | Pd-poly(AA) (0.15) | K₂CO₃ | Isopropanol | 90 | ~80 | [11] |

Experimental Protocol: Suzuki-Miyaura Coupling [13][14]

-

Inert Atmosphere: To an oven-dried flask, add 4-bromoquinoline (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3 mol%). Flush the flask with argon or nitrogen.

-

Reagent Addition: Add degassed toluene and a 2M aqueous solution of Na₂CO₃.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-12 hours until TLC indicates consumption of the starting material.

-

Workup and Extraction: Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

B. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines and is particularly valuable in drug discovery.[15][16] It couples 4-bromoquinoline with a primary or secondary amine.[17]

Causality: The choice of ligand and base is paramount. Sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which can be challenging. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used to deprotonate the amine, facilitating its coordination to the palladium center.[16][18]

Experimental Protocol: Buchwald-Hartwig Amination [18]

-

Inert Setup: In a glovebox or under an inert atmosphere, charge a vial with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add 4-bromoquinoline (1.0 eq) and morpholine (1.2 eq), followed by an anhydrous, degassed solvent like toluene or dioxane.

-

Reaction: Seal the vial and heat to 80-110 °C for 12-24 hours.

-

Quenching and Workup: After cooling, carefully quench the reaction with water. Extract the product into an organic solvent.

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

C. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction efficiently forms a bond between the C4 of the quinoline and a terminal alkyne, creating valuable alkynyl-quinoline structures.[19]

Causality: This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[20] The palladium catalyst undergoes the standard oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the crucial transmetalation step with the palladium complex.[19][20] An amine base (e.g., Et₃N, DIPA) is used both as a base and often as the solvent.[13]

Experimental Protocol: Sonogashira Coupling [13]

-

Inert Atmosphere: Combine 4-bromoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) in a flask under argon.

-

Reagent Addition: Add degassed triethylamine as the solvent, followed by the terminal alkyne (e.g., phenylacetylene, 1.1 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with aqueous ammonium chloride to remove copper salts.

-

Purification: Dry the organic layer, concentrate, and purify by chromatography.

D. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples 4-bromoquinoline with an alkene to form a new C-C bond, typically with high trans selectivity.[8][21]

Causality: The mechanism involves oxidative addition, followed by coordination and migratory insertion of the alkene (carbopalladation).[22] The final step is a β-hydride elimination, which releases the product and a hydridopalladium species. A base is required to regenerate the Pd(0) catalyst from this species, completing the cycle.[8][23]

Quantitative Data Summary: Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 100 | 88 | [23] |

| 2 | Styrene | PdCl₂ (1) | KOAc | DMA | 120 | 75 | [8] |

| 3 | Ethyl crotonate | Pd EnCat® 40 (0.8) | NaOAc | Ethanol | 140 (mw) | 71 | [23] |

Conclusion

The bromine atom at the 4-position of the quinoline ring serves as a strategic linchpin for molecular diversification. Its reactivity is governed by the powerful electronic influence of the quinoline nitrogen, which activates the C4 position for nucleophilic aromatic substitution. Furthermore, the C-Br bond provides a reliable entry point for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. A thorough understanding of the underlying mechanisms and the critical role of reagents—catalysts, ligands, and bases—is essential for researchers to effectively harness the synthetic potential of 4-bromoquinolines in the pursuit of novel therapeutics and advanced materials.

References

Sources

- 1. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Heck Reaction [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

Potential research applications of substituted quinolines

Future research will likely focus on the development of quinoline-based hybrid molecules that combine the scaffold with other pharmacophores to create multi-target agents with enhanced efficacy. Furthermore, the integration of computational chemistry and artificial intelligence in the design process will accelerate the discovery of new lead compounds, allowing for the rapid exploration of vast chemical spaces to identify derivatives with optimal activity against specific and novel biological targets. The remarkable odyssey of quinoline in medicine is far from over; it remains a privileged and powerful tool in the quest for new therapeutics. [6][32]

References

- Hawkins, V. N. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Foley, M., & Tilley, L. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.

- Musiol, R. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. WIREs.

- (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways.

- Rojas-Tomé, I. S., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI.

- (n.d.). Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers. Benchchem.

- Liljebris, C., et al. (2002). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.

- Musiol, R. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed.

- Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.

- Gerster, J. F., et al. (1992). Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. PubMed.

- da Silva, T. C., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH.

- (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. ResearchGate.

- Sato, W., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry.

- Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed.

- (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.

- (n.d.). The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. Benchchem.

- (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. PubMed.

- (n.d.). Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs. Benchchem.

- (n.d.). A Comparative Guide to the Biological Activities of Substituted Quinolines. Benchchem.

- (n.d.). Efficacy of Substituted Quinoline Derivatives in Cancer Cell Lines: A Comparative Analysis. Benchchem.

- Kaur, M., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.

- Kumar, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents.

- Sharma, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

- (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- (n.d.). Quinine. Wikipedia.

- Rojas-Tomé, I. S., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.

- da Silva, A. C., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.

- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.

- Man, R.-J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Bentham Science Publishers.

- (2024). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. DOI.

- Sharma, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate.

- da Silva, T. C., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. R Discovery.

- da Silva, T. C., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate.

- (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.

- (2024). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.

- Zeng, H., & Johnson, R. L. (2002). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry.

- de la Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PubMed.

- (2011). Synthesis and antiviral activity of several quinoline derivatives. ResearchGate.

- (n.d.). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.

- (n.d.). Synthesis of quinolines. Organic Chemistry Portal.

- Gopaul, K., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.

- LaMontagne, M. P., et al. (2007). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.

- Sharma, N., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- (n.d.). A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 14. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ijpcbs.com [ijpcbs.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Dimethyl-Substituted Bromoquinolines

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This guide delves into the specific biological activities of dimethyl-substituted bromoquinolines, a class of compounds that has garnered interest for its potential therapeutic applications.

Significance of Quinolines

Quinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. This fundamental structure is found in a variety of natural products, most notably quinine, a well-known antimalarial agent. The planar nature of the quinoline ring allows it to intercalate with DNA, a mechanism that contributes to the antimicrobial and anticancer properties of some derivatives.[1][3] Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.

Role of Halogen (Bromo) Substitution

The introduction of a bromine atom onto the quinoline scaffold can significantly modulate its biological activity. Bromine is a lipophilic and electron-withdrawing group, which can enhance the compound's ability to cross cell membranes and interact with target proteins.[4] The position of the bromine substitution is crucial in determining the specific biological effects. For instance, bromoquinolines have been reported to exhibit potent antimicrobial, anticancer, and antiviral activities.[1][3][5][6][7][8] The presence of bromine can also influence the metabolic stability of the compound, potentially leading to an improved pharmacokinetic profile.

Influence of Alkyl (Dimethyl) Substitution

The addition of dimethyl groups to the quinoline ring can also have a profound impact on its biological properties. Methyl groups are known to increase lipophilicity, which can enhance cell permeability and binding to hydrophobic pockets in target proteins.[9] The steric bulk of the dimethyl groups can also influence the compound's conformation and selectivity for specific biological targets. The strategic placement of dimethyl groups can lead to enhanced potency and reduced off-target effects.

Synergistic Effects and Therapeutic Potential

The combination of bromo and dimethyl substitutions on the quinoline scaffold can lead to synergistic effects, resulting in compounds with enhanced and often novel biological activities. This multi-pronged approach to molecular design allows for the creation of highly potent and selective therapeutic agents. This guide will explore the synthesis, mechanisms of action, and structure-activity relationships of dimethyl-substituted bromoquinolines in the context of their anticancer, antimicrobial, and antiviral properties.

Synthesis of Dimethyl-Substituted Bromoquinolines

The synthesis of dimethyl-substituted bromoquinolines can be achieved through various established and modern organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Overview of Synthetic Strategies

A common and versatile method for the synthesis of substituted quinolines is the Doebner Reaction . This reaction involves the condensation of an aniline, an α,β-unsaturated aldehyde or ketone, and pyruvic acid.[10] For the synthesis of dimethyl-substituted bromoquinolines, a bromo-substituted aniline can be reacted with a dimethyl-substituted α,β-unsaturated ketone.

Another important synthetic route is the Friedländer Annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method provides a straightforward way to construct the quinoline ring system with various substituents.

Modern synthetic approaches, such as transition metal-catalyzed cross-coupling reactions, offer efficient ways to introduce bromine and dimethyl groups onto a pre-existing quinoline core.[11][12] These methods provide a high degree of control over the regioselectivity of the substitutions.

A general workflow for the synthesis and characterization of these compounds is depicted below:

Caption: A generalized workflow for the synthesis and characterization of dimethyl-substituted bromoquinolines.

Step-by-Step Protocol: Synthesis of a Model Compound

The following is a representative protocol for the synthesis of a dimethyl-substituted bromoquinoline via the Doebner reaction.

Materials:

-

4-Bromoaniline

-

4,4-Dimethyl-2-pentanone

-

Pyruvic acid

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in ethanol.

-

Add pyruvic acid (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Slowly add 4,4-dimethyl-2-pentanone (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the pure dimethyl-substituted bromoquinoline.

-

Characterize the final product using NMR, mass spectrometry, and FT-IR.

Anticancer Activity

Several studies have highlighted the potential of substituted quinolines as anticancer agents.[1][2][9][13] The presence of bromo and dimethyl groups can enhance the cytotoxic effects of the quinoline scaffold against various cancer cell lines.

Mechanism of Action: Topoisomerase Inhibition and Other Pathways

One of the key mechanisms underlying the anticancer activity of some quinoline derivatives is the inhibition of DNA topoisomerases.[1][13] These enzymes are crucial for DNA replication and repair, and their inhibition leads to the accumulation of DNA strand breaks and ultimately apoptosis. Bromo-substituted quinolines have been shown to be effective inhibitors of topoisomerase I.[1]

Other potential mechanisms of anticancer activity include the induction of apoptosis through the modulation of Bcl-2 family proteins, cell cycle arrest, and the inhibition of signaling pathways involved in cell proliferation and survival.[14]

A simplified representation of the topoisomerase inhibition pathway is shown below:

Caption: Mechanism of anticancer activity via topoisomerase I inhibition by dimethyl-substituted bromoquinolines.

In Vitro Evaluation of Cytotoxicity

The cytotoxic activity of newly synthesized compounds is typically evaluated in vitro against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, PC3, MCF-7)[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dimethyl-substituted bromoquinoline compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the dimethyl-substituted bromoquinoline compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of the quinoline derivatives and their cytotoxic effects is a key area of investigation.[15] Studies have shown that the position and nature of the substituents on the quinoline ring significantly influence their anticancer activity. For instance, lipophilicity has been shown to correlate with cytotoxic effects, with more lipophilic molecules generally exhibiting better activity.[9][10] The presence of a bromo group at certain positions can enhance the interaction with the target enzyme, leading to increased potency.

Data Summary: IC50 Values

The following table summarizes the reported IC50 values for some substituted quinoline derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline 13 | C-6 substituted 2-phenylquinoline | HeLa | 8.3 | [9] |

| Tetrahydroquinoline 18 | 2-acetamido-2-methyl-THQ | HeLa | 13.15 | [9] |

| Quinoline 12 | C-6 substituted 2-phenylquinoline | PC3 | 31.37 | [9] |

| Quinoline 11 | C-6 substituted 2-phenylquinoline | PC3 | 34.34 | [9] |

| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 15.4 | [1] |

| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | 26.4 | [1] |

| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | 15.0 | [1] |

Antimicrobial Activity

Quinolone and quinoline derivatives are well-established classes of antimicrobial agents. The introduction of bromo and dimethyl substituents can further enhance their efficacy against a broad spectrum of bacteria and fungi.[16]

Mechanism of Action: DNA Gyrase Inhibition and Membrane Disruption

A primary mechanism of action for the antibacterial activity of many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Some bromo-substituted quinoline derivatives have been shown to be potent inhibitors of E. coli DNA gyrase.[3]

In addition to enzyme inhibition, some quinoline derivatives can disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell lysis. The lipophilic nature of dimethyl-substituted bromoquinolines may facilitate their insertion into the bacterial membrane.

In Vitro Evaluation of Antimicrobial Efficacy

The antimicrobial activity of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[3]

-

Fungal strains (e.g., Candida albicans)[17]

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Fungal growth medium (e.g., RPMI-1640)

-

Dimethyl-substituted bromoquinoline compounds

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial or fungal suspension of a known concentration (e.g., 5 x 10^5 CFU/mL).

-

Prepare serial twofold dilutions of the dimethyl-substituted bromoquinoline compounds in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Summary: MIC Values

The following table presents the MIC values for some bromo-substituted quinoline derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 27 | Methicillin-resistant S. aureus (MRSA) | 0.031 | [3] |

| BQ-06, 07, 08 | Candida albicans | 0.4 | [17] |

| BQ-01, 03, 05 | Candida albicans | 0.8 | [17] |

Antiviral Activity

The quinoline scaffold has also been explored for its potential antiviral activity against a range of viruses.[18][19] The incorporation of bromo and dimethyl groups can lead to compounds with improved potency and a broader spectrum of antiviral activity.

Mechanisms against Viral Targets

The antiviral mechanisms of quinoline derivatives can be diverse and virus-specific. They may involve the inhibition of viral entry into host cells, interference with viral replication machinery (such as viral polymerases or proteases), or modulation of host cell factors that are essential for viral propagation.[18] For example, some halogenated nucleoside analogs have shown potent anti-herpes virus activity.[6][7][8]

In Vitro Antiviral Assays (e.g., Plaque Reduction Assay)